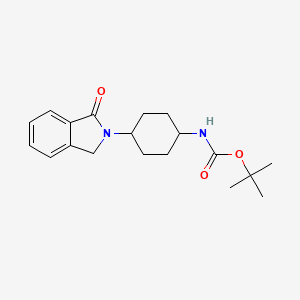

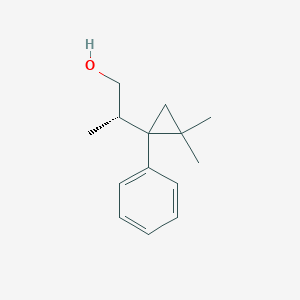

tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations. It has a unique reactivity pattern due to its crowded structure .

Synthesis Analysis

The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety. Its unique reactivity pattern is due to its crowded structure .Chemical Reactions Analysis

The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Physical And Chemical Properties Analysis

The tert-butyl group’s unique reactivity pattern is due to its crowded structure. This reactivity pattern is relevant in nature and has implications in biosynthetic and biodegradation pathways .Applications De Recherche Scientifique

Enantioselective Synthesis and Medicinal Chemistry

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for a series of potent CCR2 antagonists, utilizes iodolactamization as a key step. This process allows for the synthesis of highly functionalized intermediates, underscoring the importance of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in the development of therapeutic agents (Campbell et al., 2009).

Organic Synthesis and Click Chemistry

The tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative is used in click chemistry to produce a novel series of triazolylalanine derivatives, showcasing the compound's utility in creating diverse organic molecules. This synthesis involves selective alkylation and click reactions, demonstrating the versatility of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in organic synthesis (Patil & Luzzio, 2017).

Material Science and Sensory Materials

In material science, derivatives of tert-butyl carbazole, including tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate, have been utilized to construct strong blue emissive nanofibers. These fibers are capable of detecting volatile acid vapors, highlighting the potential of such compounds in the development of fluorescent sensory materials (Sun et al., 2015).

Catalysis and Environmental Applications

The tert-butyl group, common in medicinal chemistry and organic synthesis, has been evaluated for its physicochemical and pharmacokinetic properties. Alternatives to the tert-butyl group, such as pentafluorosulfanyl and trifluoromethyl substituents, have been explored to improve these properties in drug molecules, demonstrating the impact of tert-butyl derivatives on drug design and environmental chemistry (Westphal et al., 2015).

Biosynthesis and Drug Intermediates

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of statins like atorvastatin and rosuvastatin, showcases the application of tert-butyl derivatives in biosynthesis. Carbonyl reductase from Rhodosporidium toruloides has been employed in the synthesis of such intermediates, illustrating the relevance of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in pharmaceutical manufacturing (Liu et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[4-(3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-14-8-10-15(11-9-14)21-12-13-6-4-5-7-16(13)17(21)22/h4-7,14-15H,8-12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCICCEBBFOBEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)